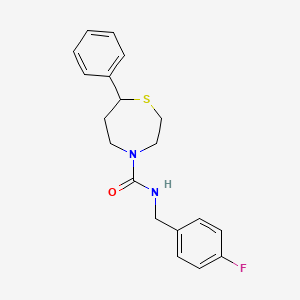

N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide

描述

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKNOSGIIUZYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol. The reaction is typically carried out under acidic or basic conditions to facilitate ring closure.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazepane intermediate with a fluorobenzyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

Introduction of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This involves reacting the thiazepane intermediate with a phenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions

N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Fluorobenzyl halides, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazepane derivatives.

Substitution: Substituted thiazepane derivatives with various nucleophiles.

科学研究应用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

作用机制

The mechanism of action of N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs differing in substituents or core heterocycles:

Spectral and Electronic Properties

- This compound: Expected IR bands include ν(C=O) ~1680 cm⁻¹ (carboxamide) and ν(C-F) ~1220 cm⁻¹.

- Triazole-thiones [7–9] : Lack C=O bands (confirmed by IR), with ν(C=S) ~1247–1255 cm⁻¹ and tautomeric stabilization in the thione form .

Reactivity and Stability

- The fluorobenzyl carboxamide exhibits greater resistance to oxidative metabolism compared to methoxy or hydrogen-substituted analogs due to fluorine’s strong C-F bond.

- Triazole-thiones [7–9] undergo tautomerism and S-alkylation reactions, whereas the 1,4-thiazepane core in the target compound offers conformational stability, reducing susceptibility to ring-opening reactions .

Data Tables

Table 1: Spectral Comparison of Key Functional Groups

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Metabolic Stability | Solubility |

|---|---|---|---|

| 4-Fluorobenzyl | Electron-withdrawing | High | Moderate (logP ~3) |

| 4-Methoxybenzyl | Electron-donating | Moderate | High (logP ~2) |

| 2,4-Difluorophenyl | Strongly withdrawing | High | Low (logP ~4) |

生物活性

N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic compound belonging to the thiazepane class, characterized by its unique structure that includes a thiazepane ring. This compound has garnered interest for its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The IUPAC name of the compound is N-[(4-fluorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide. The chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H21FN2OS |

| Molecular Weight | 348.45 g/mol |

| InChI | InChI=1S/C19H21FN2OS/c20-17-8-6-15(7-9-17)14-21-19(23)22-11-10-18(24-13-12-22)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23) |

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets by binding to them, thus influencing several biochemical pathways.

Biological Activity Studies

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that thiazepane derivatives exhibit antimicrobial properties. For instance, a study on related compounds showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties due to structural similarities .

Anticancer Properties

Preliminary investigations into the anticancer potential of thiazepane derivatives have shown promising results. For example, certain analogs have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models. The specific mechanisms often involve the modulation of cell cycle proteins and pathways related to apoptosis .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiazepane compounds in models of neurodegeneration. These studies suggest that the compound may exert protective effects against oxidative stress and neuronal cell death .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiazepane derivatives found that compounds with fluorinated phenyl groups exhibited enhanced antimicrobial activity against Gram-positive bacteria. The study highlighted the significance of substituent effects on biological activity .

- Anticancer Activity : In vitro assays using human cancer cell lines demonstrated that this compound could inhibit cell proliferation at low concentrations (ED50 < 10 µM). Further investigations are needed to elucidate the precise mechanisms involved .

- Neuroprotective Study : An experimental study using zebrafish models indicated that related thiazepane compounds could significantly reduce seizure frequency and improve survival rates under induced oxidative stress conditions. This suggests a potential therapeutic avenue for neurological disorders .

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing N-(4-fluorobenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide, and how can purity be ensured?

- Answer : The synthesis involves sequential functionalization of the 1,4-thiazepane core. A typical procedure includes:

- Step 1 : Cyclocondensation of a thiol-containing precursor with an appropriate aldehyde under acidic conditions to form the thiazepane ring.

- Step 2 : Amidation using 4-fluorobenzylamine under coupling reagents (e.g., HATU or EDCI) in anhydrous DMF or THF.

- Purity validation : Post-synthesis, characterize via HPLC (≥95% purity), 1H/13C NMR (assigning peaks for fluorobenzyl and phenyl substituents), and HRMS to confirm molecular ion [M+H]+. For new compounds, include microanalysis (C, H, N, S) to validate elemental composition .

Q. How should researchers interpret conflicting spectral data (e.g., IR vs. NMR) for this compound?

- Answer : Contradictions may arise from tautomerism or dynamic equilibria. For example:

- IR : Absence of ν(C=O) at ~1680 cm⁻¹ but presence of ν(C=S) at ~1250 cm⁻¹ suggests thione tautomer dominance.

- NMR : Observe splitting patterns for fluorobenzyl protons (δ 4.3–4.5 ppm, AB quartet) and phenyl ring protons (δ 7.2–7.6 ppm). Discrepancies in integration ratios may indicate rotameric forms. Cross-validate using 2D NMR (COSY, HSQC) and variable-temperature NMR to resolve ambiguities .

Advanced Research Questions

Q. What strategies optimize the compound’s bioavailability in preclinical models, given its structural complexity?

- Answer : Address low solubility (common with fluorinated aryl groups) via:

- Salt formation : Use hydrochloride or phosphate salts to enhance aqueous solubility.

- Prodrug modification : Introduce labile ester groups at the carboxamide moiety, cleaved in vivo by esterases.

- Formulation : Use nanoemulsions or liposomal encapsulation to improve plasma half-life. Validate using in vitro Caco-2 permeability assays and in vivo PK studies in rodents .

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

- Answer : Variability often stems from assay conditions or target promiscuity. Mitigate by:

- Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference antagonists).

- Orthogonal assays : Combine fluorescence polarization (binding affinity) with functional assays (cAMP or calcium flux).

- Structural analysis : Perform molecular docking using X-ray crystallography data of the thiazepane core to identify binding pose inconsistencies .

Q. What advanced spectroscopic methods clarify the compound’s stereochemical configuration?

- Answer : For chiral centers in the thiazepane ring:

- VCD (Vibrational Circular Dichroism) : Resolves absolute configuration by correlating IR bands with handedness.

- X-ray crystallography : Provides definitive stereochemical assignment via heavy-atom (e.g., sulfur) anomalous scattering.

- Dynamic NMR : Detects ring puckering or chair-flip dynamics in the thiazepane moiety using low-temperature 13C NMR .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results between in vitro and in vivo models?

- Answer : Discrepancies may arise from metabolic instability or off-target effects. Solutions include:

- Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) that reduce potency.

- Toxicogenomics : Compare gene expression profiles in treated cell lines vs. animal tissues to identify compensatory pathways.

- Dose recalibration : Adjust in vivo dosing to match in vitro IC50 values, accounting for plasma protein binding .

Methodological Guidance

Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes?

- Answer : Use in silico platforms like:

- SwissADME : Predicts CYP3A4/2D6 substrate likelihood via topological polar surface area (<60 Ų favors permeability).

- AutoDock Vina : Docks the compound into CYP crystal structures (PDB: 1TQN) to identify binding poses. Validate with in vitro CYP inhibition assays using human liver microsomes .

Structural and Functional Analogues

Q. How does fluorination at the benzyl position impact pharmacological activity compared to non-fluorinated analogues?

- Answer : The 4-fluoro group enhances:

- Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration.

- Metabolic stability : Resists oxidative dealkylation by CYP450s.

- Target affinity : Fluorine’s electronegativity strengthens hydrogen bonding with serine residues in enzyme active sites. Compare via radioligand binding assays (ΔKi ~2–5 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。